VEGFR-2 Kinase Inhibition: 8g is 4-Fold More Potent than 15b and 1.8-Fold More Potent than 8j
In a head-to-head in vitro VEGFR-2 inhibition assay conducted within the same study, compound 8g (hCA/VEGFR-2-IN-2) displayed an IC50 of 204 nM, which is approximately 4-fold lower (more potent) than the IC50 of 811 nM recorded for the closely related analog 15b (hCA/VEGFR-2-IN-4), and 1.8-fold lower than the IC50 of 358 nM observed for 8j (hCA/VEGFR-2-IN-3) [1].
| Evidence Dimension | VEGFR-2 IC50 |
|---|---|
| Target Compound Data | 204 nM |
| Comparator Or Baseline | 15b: 811 nM; 8j: 358 nM |
| Quantified Difference | 4.0-fold vs 15b; 1.8-fold vs 8j |
| Conditions | In vitro VEGFR-2 enzymatic inhibition assay (same study, same laboratory) |
Why This Matters
The significantly lower VEGFR-2 IC50 of 8g directly translates to a wider therapeutic window for blocking VEGF-driven angiogenesis at lower drug concentrations, making it the preferred candidate for target-engagement studies where VEGFR-2 inhibition is the primary readout.
- [1] Saied S, Shaldam M, Elbadawi MM, Giovannuzzi S, Nocentini A, Almahli H, Salem R, Ibrahim TM, Supuran CT, Eldehna WM. Discovery of indolinone-bearing benzenesulfonamides as new dual carbonic anhydrase and VEGFR-2 inhibitors possessing anticancer and pro-apoptotic properties. Eur J Med Chem. 2023;259:115707. View Source
